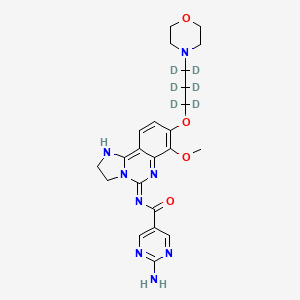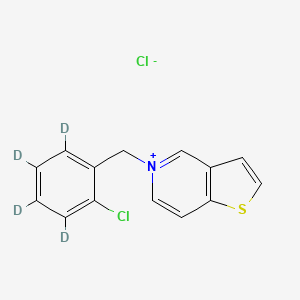
Ticlodipine EP impurity E-d4 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticlodipine EP impurity E-d4 (chloride) is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of ticlodipine, a well-known platelet aggregation inhibitor. The compound is characterized by its molecular formula, C14H11ClNS·Cl, and is often used in the quality control and validation of pharmaceutical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ticlodipine EP impurity E-d4 (chloride) involves the reaction of 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium with chloride. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of Ticlodipine EP impurity E-d4 (chloride) follows stringent guidelines to maintain high purity levels. The process involves multiple steps of synthesis, purification, and quality control. The compound is produced in specialized facilities equipped with advanced analytical instruments to ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ticlodipine EP impurity E-d4 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Ticlodipine EP impurity E-d4 (chloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Employed in biological studies to understand the metabolism and degradation pathways of ticlodipine.
Medicine: Utilized in the development and validation of analytical methods for the quality control of ticlodipine-containing medications.
Mécanisme D'action
The mechanism of action of Ticlodipine EP impurity E-d4 (chloride) is related to its parent compound, ticlodipine. Ticlodipine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate receptor on platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing the risk of thrombotic events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticlopidine: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another antiplatelet drug with a similar mechanism of action.
Prasugrel: A more potent antiplatelet agent with a similar structure and function.
Uniqueness
Ticlodipine EP impurity E-d4 (chloride) is unique in its specific use as a reference standard for the quality control of ticlodipine. Its deuterated form allows for precise analytical measurements, making it invaluable in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C14H11Cl2NS |
|---|---|
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride |
InChI |
InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1/i1D,2D,3D,4D; |
Clé InChI |
MIKRQGCVDHVAHS-FOMJDCLLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C[N+]2=CC3=C(C=C2)SC=C3)Cl)[2H])[2H].[Cl-] |
SMILES canonique |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





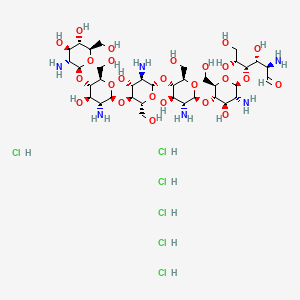

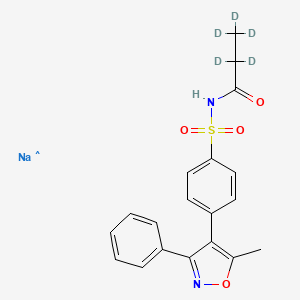

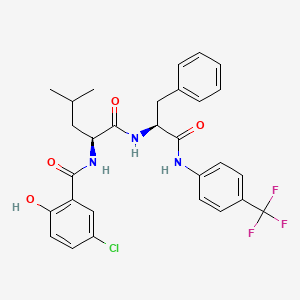
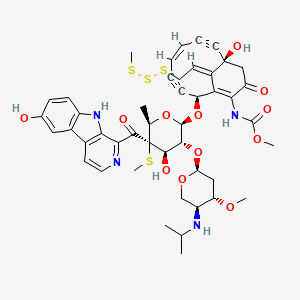

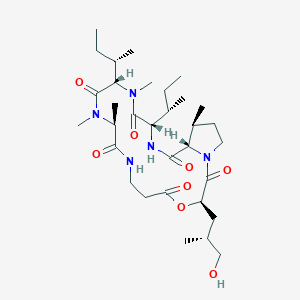

![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
